3-(Trichlorostannyl)propanoyl chloride
Description
3-(Trichlorostannyl)propanoyl chloride is an organotin compound with the general formula C₃H₄Cl₄SnO, comprising a propanoyl chloride backbone substituted at the β-position with a trichlorostannyl (-SnCl₃) group. This compound belongs to the acyl chloride family, characterized by high reactivity due to the electrophilic carbonyl chloride (-COCl) group. Organotin compounds like this are pivotal in organic synthesis, particularly in catalytic processes and polymer stabilization, though their toxicity requires careful handling .
Properties
IUPAC Name |
3-trichlorostannylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClO.3ClH.Sn/c1-2-3(4)5;;;;/h1-2H2;3*1H;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOADEFMOHKRHE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](Cl)(Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499374 | |
| Record name | 3-(Trichlorostannyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-10-6 | |
| Record name | 3-(Trichlorostannyl)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 3-(Trichlorostannyl)propanoic Acid
Assuming the availability of 3-(trichlorostannyl)propanoic acid, chlorination with SOCl₂ or PCl₅ could proceed as follows:
$$
\text{SnCl}3\text{CH}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{SnCl}3\text{CH}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Reaction conditions would need to balance reactivity and stability, potentially requiring inert atmospheres and aprotic solvents like dichloromethane.
Tin-Ligand Exchange Reactions
Another route could involve transmetalation, where a preformed tin moiety is introduced to propanoyl chloride. For example, reacting stannic chloride (SnCl₄) with a Grignard reagent (e.g., CH₂CH₂COClMgBr) might yield the desired product:
$$
\text{SnCl}4 + \text{CH}2\text{CH}2\text{COClMgBr} \rightarrow \text{SnCl}3\text{CH}2\text{CH}2\text{COCl} + \text{MgBrCl}
$$
This method mirrors strategies used in silicon chemistry, though tin’s higher reactivity may necessitate lower temperatures.
Challenges and Considerations
- Stability : The trichlorostannyl group is prone to hydrolysis and oxidative degradation. Reactions must exclude moisture and oxygen.
- Side Reactions : Competing pathways, such as elimination or polymerization, could dominate if steric or electronic factors destabilize the target compound.
- Solvent Selection : Low-polarity solvents (e.g., toluene, hexane) may enhance selectivity by minimizing ionic intermediates, as seen in fluorinated acyl chloride syntheses.
Comparative Analysis of Chlorinating Agents
| Agent | Reactivity | Byproducts | Suitability for Sn Compounds |
|---|---|---|---|
| SOCl₂ | Moderate | SO₂, HCl | High (if anhydrous) |
| PCl₅ | High | POCl₃, HCl | Moderate (risk of overchlorination) |
| Triphosgene | Low | CO₂, HCl | High (controlled release) |
Data extrapolated from.
Chemical Reactions Analysis
Types of Reactions
3-(Trichlorostannyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organotin compounds.
Reduction Reactions: The compound can be reduced to form organotin hydrides or other reduced species.
Oxidation Reactions: Oxidation can lead to the formation of tin oxides or other oxidized tin species.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., NH3) or alcohols (e.g., ROH) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Reduction: Formation of organotin hydrides.
Oxidation: Formation of tin oxides or other oxidized species.
Scientific Research Applications
3-(Trichlorostannyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymer additives.
Mechanism of Action
The mechanism of action of 3-(Trichlorostannyl)propanoyl chloride involves its reactivity with various nucleophiles and electrophiles. The trichlorostannyl group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
3-(Trichlorogermyl)propanoyl Chloride (C₃H₄Cl₄GeO)
- Structural Similarity : Replaces tin (Sn) with germanium (Ge), altering electronegativity and bond strength.
- Physical Properties :
- Reactivity : Germanium analogues typically exhibit lower Lewis acidity compared to tin derivatives, reducing their catalytic efficacy in Friedel-Crafts or Stille coupling reactions .
Silicon Derivatives
- Example: 3-(Trimethylsilyl)propanoyl Chloride (C₆H₁₃ClOSi) Boiling Point: ~150°C (estimated). Key Difference: Silicon’s lower electronegativity results in weaker Si–Cl bonds, making these compounds less hydrolytically stable than their tin counterparts .
Aryl-Substituted Propanoyl Chlorides
3-(4-Methoxyphenyl)propanoyl Chloride (C₁₀H₁₁ClO₂)
- Application : Intermediate in pharmaceutical synthesis (e.g., anticoagulants).
- Reactivity: The electron-donating methoxy group (-OCH₃) deactivates the aromatic ring, reducing electrophilicity compared to 3-(Trichlorostannyl)propanoyl chloride .
3-(3-Bromophenyl)propanoyl Chloride (C₉H₈BrClO)
- Physical Properties :
- Key Difference : The electron-withdrawing bromine substituent enhances electrophilicity at the carbonyl, increasing reactivity in nucleophilic acyl substitutions .
Sulfur-Containing Analogues
3-(Methylthio)propanoyl Chloride (C₄H₇ClOS)
3-Chloropropanesulfonyl Chloride (C₃H₆Cl₂O₂S)
- Structural Difference : Replaces the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl) group.
- Reactivity : Sulfonyl chlorides are more resistant to hydrolysis but less reactive in forming esters or amides compared to acyl chlorides .
Halogenated Derivatives
3-Chloropropionyl Chloride (C₃H₄Cl₂O)
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | C₃H₄Cl₄SnO | 328.22 | -SnCl₃ | N/A | ~1.9 (estimated) |
| 3-(Trichlorogermyl)propanoyl chloride | C₃H₄Cl₄GeO | 270.49 | -GeCl₃ | 89–91 (7 Torr) | 1.751 |
| 3-(4-Methoxyphenyl)propanoyl chloride | C₁₀H₁₁ClO₂ | 198.65 | -C₆H₄OCH₃ | N/A | N/A |
| 3-(3-Bromophenyl)propanoyl chloride | C₉H₈BrClO | 247.52 | -C₆H₄Br | N/A | N/A |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | -Cl | 110–112 | 1.32 |
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